(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine
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Overview
Description
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine is an organic compound characterized by its imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine typically involves the condensation reaction between 4-methylbenzaldehyde and 2,2-diphenylethylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Concentrated nitric acid for nitration, and bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of oxime derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Uniqueness
(1E)-N-(4-Methylphenyl)-2,2-diphenylethan-1-imine is unique due to its specific structural features, such as the presence of both 4-methylphenyl and diphenylethan groups
Properties
CAS No. |
139696-53-0 |
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Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2,2-diphenylethanimine |
InChI |
InChI=1S/C21H19N/c1-17-12-14-20(15-13-17)22-16-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-16,21H,1H3 |
InChI Key |
PNZXVXDPCYOZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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